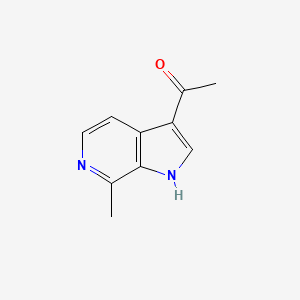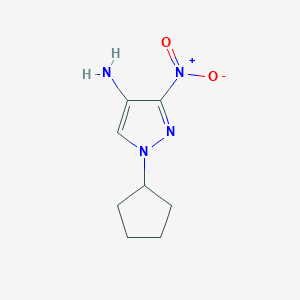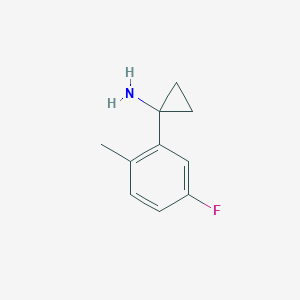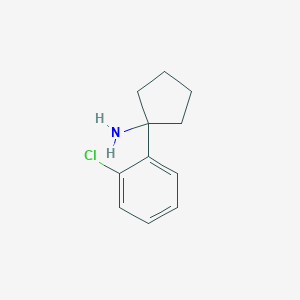
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethyl group and a 2-methylprop-1-en-1-yl group attached to the benzene ring. This compound is also known by other names such as β-Methylisoallylbenzene and β,β-Dimethylstyrene .
准备方法
The synthesis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved through various methods. One common synthetic route involves the alkylation of benzene with 2-methylpropene in the presence of a strong acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of zeolite catalysts in a continuous flow reactor can enhance the selectivity and efficiency of the alkylation process .
化学反应分析
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound yields nitro derivatives, while halogenation produces halogenated benzene derivatives .
科学研究应用
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
作用机制
The mechanism of action of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The electrophile forms a sigma bond with the benzene ring, generating a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring and yielding the substituted product.
This mechanism is similar to other aromatic compounds and is crucial for understanding the reactivity and selectivity of the compound in various chemical reactions .
相似化合物的比较
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
β-Methylisoallylbenzene: Similar in structure but with different substituents on the benzene ring.
β,β-Dimethylstyrene: Another derivative of benzene with a different alkyl group attached.
1-Methyl-4-(1-methylethenyl)benzene:
1-Methyl-3-(1-methylethenyl)benzene:
The uniqueness of this compound lies in its specific substituents and their positions on the benzene ring, which influence its reactivity and applications .
属性
CAS 编号 |
105737-92-6 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
1-ethyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-9H,4H2,1-3H3 |
InChI 键 |
BLIOUISEMDPNKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743741.png)
![N-[(4-fluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743748.png)

![3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743752.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine](/img/structure/B11743758.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743764.png)
amine](/img/structure/B11743776.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743799.png)
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743800.png)


